6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid
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Overview
Description
6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H9FO3. This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the fluorination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the fluorination step .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes . The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate various biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid
- 6-Chloro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid
- 6-Bromo-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Uniqueness
6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of the fluorine atom at the 6-position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3H-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c1-10(9(12)13)5-6-2-3-7(11)4-8(6)14-10/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
IUJDHYWGEQTEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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